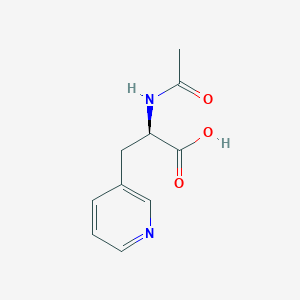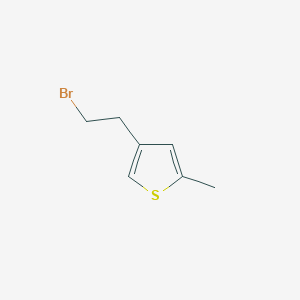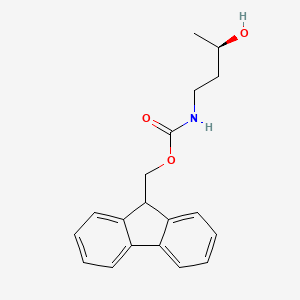amine hydrochloride](/img/structure/B13471553.png)
[(2,4-Dichloro-5-fluorophenyl)methyl](methyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride is a chemical compound that features a dichloro-fluorophenyl group attached to a methylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride typically involves the reaction of 2,4-dichloro-5-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
(2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
(2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
作用机制
The mechanism of action of (2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
(2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride can be compared with other similar compounds such as:
2,4-Dichloro-5-fluoropyrimidine: Shares similar halogenation patterns but differs in its core structure and applications.
2,4-Dichloro-5-fluorobenzyl chloride: A precursor in the synthesis of the target compound, with distinct reactivity and uses.
5-Fluoro-2,4-dichloropyrimidine:
The uniqueness of (2,4-Dichloro-5-fluorophenyl)methylamine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C8H9Cl3FN |
|---|---|
分子量 |
244.5 g/mol |
IUPAC 名称 |
1-(2,4-dichloro-5-fluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl2FN.ClH/c1-12-4-5-2-8(11)7(10)3-6(5)9;/h2-3,12H,4H2,1H3;1H |
InChI 键 |
OFNNQYBUNIJBII-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC(=C(C=C1Cl)Cl)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)


![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)
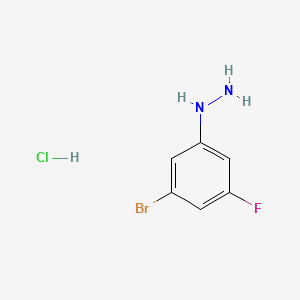
![(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13471509.png)
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
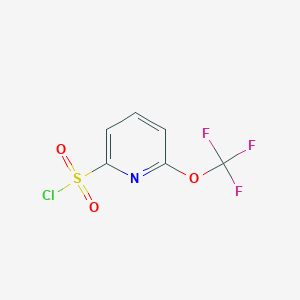
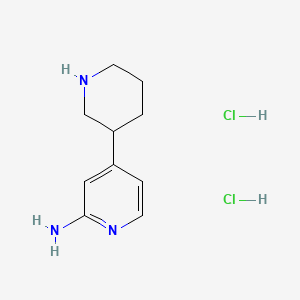
![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)
![rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride](/img/structure/B13471525.png)
